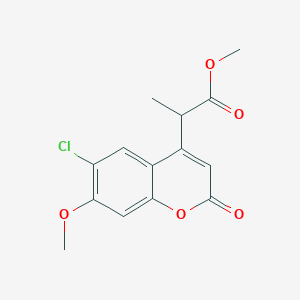

methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)propanoate

Overview

Description

“Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)propanoate” is a coumarin derivative . It has a molecular weight of 296.71 . The compound is stored at a temperature between 2 and 8 degrees Celsius .

Synthesis Analysis

The synthesis of coumarin systems, including this compound, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13ClO5/c1-7-8-4-10 (15)12 (18-2)6-11 (8)20-14 (17)9 (7)5-13 (16)19-3/h4,6H,5H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 296.71 . It is stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Antioxidant Applications

The compound’s structure suggests potential antioxidant properties, as it is related to coumarin–chalcone hybrids which have been studied for their ability to inhibit oxidative stress . This property is crucial in the treatment of diseases where oxidative stress plays a key role, such as neurodegenerative disorders, cardiovascular diseases, and cancer.

Anti-inflammatory Potential

Coumarin derivatives have been recognized for their anti-inflammatory activities . The methyl ester group attached to the coumarin backbone in the compound could be modified to enhance its anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs.

Anticancer Research

Coumarins and their derivatives have shown significant anticancer activity through various mechanisms, including inhibition of tumor angiogenesis and regulation of reactive oxygen species . The compound could serve as a scaffold for synthesizing novel anticancer agents, especially considering its unique chloro- and methoxy-substituted chromenone structure.

Antimicrobial Activity

Synthetic coumarin derivatives have been explored for their antibacterial and antifungal activities . The presence of the chloro group in the compound could potentially enhance these properties, making it a valuable molecule for developing new antimicrobial agents.

Cholinesterase Inhibition

Coumarins have been investigated for their ability to inhibit cholinesterase, an enzyme whose malfunction is associated with Alzheimer’s disease . Research into the compound’s cholinesterase inhibitory effect could lead to the development of treatments for neurodegenerative conditions.

Monoamine Oxidase Inhibition

The compound’s structure is conducive to monoamine oxidase (MAO) inhibitory activity, which is beneficial in treating various psychiatric and neurological disorders, including depression and Parkinson’s disease .

Molecular Recognition and Sensor Applications

Due to the fluorescent properties of coumarin derivatives, there is potential for the compound to be used in molecular recognition and as a chemosensor in bioorganic chemistry . Its structure could be tailored to detect specific ions or molecules, making it useful in environmental monitoring and diagnostics.

Future Directions

properties

IUPAC Name |

methyl 2-(6-chloro-7-methoxy-2-oxochromen-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO5/c1-7(14(17)19-3)8-5-13(16)20-11-6-12(18-2)10(15)4-9(8)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMOLWRTHHANDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=O)OC2=CC(=C(C=C12)Cl)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

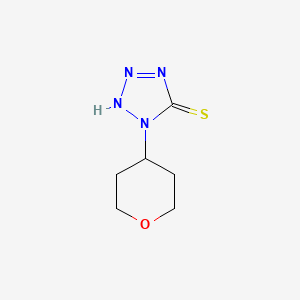

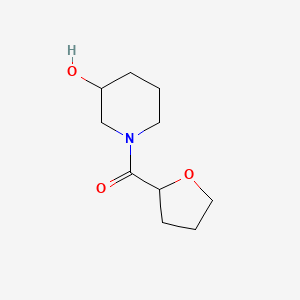

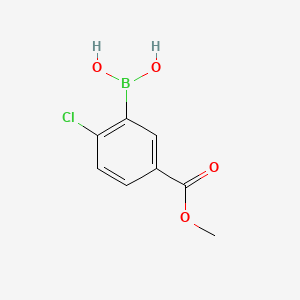

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)

![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)

amine](/img/structure/B1486593.png)

![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1486595.png)

![N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1486599.png)